Augmentin

Beschreibung

Eigenschaften

IUPAC Name |

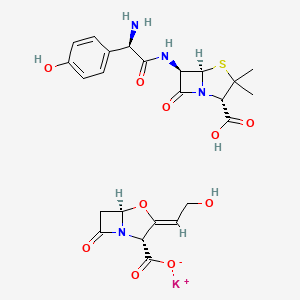

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7-;/m11./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHGNUUWCJZQHO-ZVDZYBSKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27KN4O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79198-29-1 (parent) |

Source

|

| Record name | Amoxicillin mixture with Clavulanate potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40225477 |

Source

|

| Record name | Amoxicillin mixture with Clavulanate potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74469-00-4 |

Source

|

| Record name | Amoxicillin mixture with Clavulanate potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amoxicillin mixture with Clavulanate potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Augmentin's Dual Assault on the Bacterial Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Augmentin, a combination of the β-lactam antibiotic amoxicillin and the β-lactamase inhibitor clavulanic acid, represents a cornerstone in the treatment of bacterial infections. Its efficacy lies in a synergistic mechanism that targets the bacterial cell wall, a structure essential for bacterial viability. This guide provides an in-depth technical exploration of this compound's mechanism of action, focusing on its molecular interactions with the components of bacterial cell wall synthesis and the enzymatic defenses bacteria employ. We will delve into the quantitative measures of its efficacy, detail the experimental protocols used to elucidate its function, and provide visual representations of the key pathways and experimental workflows.

Introduction

The bacterial cell wall, a rigid peptidoglycan structure, is a prime target for antimicrobial agents due to its absence in mammalian cells.[1] β-lactam antibiotics, such as amoxicillin, have been highly effective by disrupting the synthesis of this vital barrier.[2][3] However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that inactivate these drugs, has necessitated the development of combination therapies.[4][5] this compound (amoxicillin/clavulanate potassium) is a successful example of such a strategy, effectively extending the antibacterial spectrum of amoxicillin to include many β-lactamase-producing strains.[6][7]

The Dual Mechanism of Action

This compound's efficacy stems from the complementary actions of its two components: amoxicillin's direct inhibition of cell wall synthesis and clavulanic acid's protection of amoxicillin from enzymatic degradation.

Amoxicillin: Targeting Peptidoglycan Synthesis

Amoxicillin, a semisynthetic penicillin, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis.[3][4][8] This process can be broken down into the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin's primary targets are the transpeptidases, also known as Penicillin-Binding Proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan chains.[2][4][8]

-

Inhibition of Transpeptidation: By binding to the active site of PBPs, amoxicillin blocks the transpeptidation reaction that forms the peptide cross-links between adjacent glycan chains.[2][4]

-

Cell Wall Destabilization and Lysis: The inhibition of cross-linking weakens the bacterial cell wall, rendering it unable to withstand the internal osmotic pressure.[2][4] This leads to cell lysis and bacterial death, making amoxicillin a bactericidal agent.[2]

The effectiveness of amoxicillin is particularly high against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer.[4] It is also effective against some Gram-negative bacteria.[4]

Clavulanic Acid: A Shield Against Resistance

Many bacteria have evolved resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[4][5] Clavulanic acid, a β-lactam molecule produced by Streptomyces clavuligerus, acts as a potent, mechanism-based inhibitor of many of these enzymes.[9][10]

The mechanism of inhibition is as follows:

-

Structural Mimicry: Clavulanic acid is structurally similar to penicillin and can bind to the active site of β-lactamase.[9][11]

-

Irreversible Inhibition: It forms a stable, covalent bond with a serine residue in the active site of the β-lactamase.[11] This interaction leads to a restructuring of the clavulanic acid molecule, creating a reactive species that permanently inactivates the enzyme.[11] This "suicide inhibition" restores the antibacterial activity of amoxicillin against β-lactamase-secreting bacteria.[11]

While clavulanic acid itself possesses negligible intrinsic antimicrobial activity, its combination with amoxicillin broadens the spectrum of activity to include many bacteria that would otherwise be resistant.[10][11]

Quantitative Efficacy of this compound

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound against various bacterial strains.

Table 1: Amoxicillin/Clavulanic Acid MICs for Susceptible Organisms [7]

| Organism | MIC (mcg/mL) | Interpretation |

| Staphylococcus spp. | ≤4 | Susceptible |

| Haemophilus influenzae | ≤4 | Susceptible |

| Moraxella catarrhalis | ≤4 | Susceptible |

| Enterobacteriaceae | ≤8 | Susceptible |

| Anaerobic Bacteria | ≤4 | Susceptible |

Table 2: Amoxicillin/Clavulanic Acid MICs for Streptococcus pneumoniae [7]

| MIC (mcg/mL) | Interpretation (Non-meningitis sources) |

| ≤2/1 | Susceptible |

| 4/2 | Intermediate |

| ≥8/4 | Resistant |

Table 3: Kinetic Constants for Clavulanic Acid Inhibition of β-Lactamases [12]

| β-Lactamase | Ki (μM) | k6 (s⁻¹) |

| TEM-1 | 0.8 | 0.027 |

| TEM-2 | 0.7 | 0.03 |

| Type 2 | 0.6 | 0.046 |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of established experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (amoxicillin/clavulanate potassium) powder

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The recommended dilution pattern utilizes a constant amoxicillin/clavulanate potassium ratio of 2 to 1.[7]

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.[13]

β-Lactamase Inhibition Assay

This assay measures the ability of clavulanic acid to inhibit the activity of β-lactamase.

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin (a chromogenic β-lactamase substrate)

-

Clavulanic acid

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

Spectrophotometer

Procedure:

-

Pre-incubate the β-lactamase enzyme with varying concentrations of clavulanic acid in the assay buffer for a defined period.

-

Initiate the reaction by adding a solution of nitrocefin.

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.

-

Calculate the rate of hydrolysis for each concentration of clavulanic acid.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the logarithm of the inhibitor concentration.

Peptidoglycan Biosynthesis Whole-Cell Assay

This assay assesses the inhibition of the entire peptidoglycan synthesis pathway in whole bacterial cells.

Materials:

-

Osmotically stabilized bacterial cells (e.g., E. coli)

-

Radiolabeled UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)

-

This compound

-

Reaction buffer

-

Filtration apparatus and glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the bacterial cells, reaction buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding [¹⁴C]UDP-GlcNAc.

-

Incubate the reaction at 37°C for a specific time to allow for peptidoglycan synthesis.

-

Stop the reaction and precipitate the newly synthesized, cross-linked peptidoglycan.

-

Collect the precipitate by filtration through glass fiber filters.

-

Wash the filters to remove unincorporated radiolabel.

-

Measure the radioactivity on the filters using a scintillation counter to quantify the amount of synthesized peptidoglycan.

-

Calculate the percent inhibition for each concentration of this compound.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Dual mechanism of action of this compound on the bacterial cell wall.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for the β-Lactamase inhibition assay.

Conclusion

The synergistic action of amoxicillin and clavulanic acid in this compound provides a powerful tool against a broad spectrum of bacterial pathogens, including those that have acquired resistance to β-lactam antibiotics alone. By understanding the intricate molecular mechanisms of both components, from the inhibition of peptidoglycan synthesis to the inactivation of β-lactamases, researchers can continue to develop and optimize antimicrobial strategies. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for professionals in the field of drug discovery and development, aiding in the ongoing battle against bacterial resistance.

References

- 1. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. pexacy.com [pexacy.com]

- 4. What is the mechanism of Amoxicillin Trihydrate? [synapse.patsnap.com]

- 5. wyzant.com [wyzant.com]

- 6. idstewardship.com [idstewardship.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Clavulanic acid - Wikipedia [en.wikipedia.org]

- 12. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Genesis of a Breakthrough: An In-depth Technical Guide to the Discovery and Developmental History of Augmentin

A comprehensive overview for researchers, scientists, and drug development professionals on the journey of amoxicillin/clavulanate from a soil microorganism to a cornerstone of antimicrobial therapy.

The emergence of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, posed a significant threat to the efficacy of penicillin-based therapies in the mid-20th century. This challenge spurred a dedicated research effort at Beecham Research Laboratories in the United Kingdom, culminating in the discovery and development of Augmentin, a revolutionary combination of amoxicillin and the β-lactamase inhibitor clavulanic acid. This guide provides a detailed technical account of this pivotal development in the history of infectious disease treatment.

The Discovery of Clavulanic Acid: A Novel β-Lactamase Inhibitor

The story of this compound begins with a large-scale screening program initiated by Beecham Research Laboratories in 1967 to find naturally occurring inhibitors of β-lactamase. This extensive search, involving the screening of numerous microorganisms, led to a breakthrough in 1972 with the identification of a potent β-lactamase inhibitor produced by the soil bacterium Streptomyces clavuligerus ATCC 27064.[1][2] This novel compound was named clavulanic acid.[1]

Fermentation and Isolation of Clavulanic Acid

The initial production of clavulanic acid involved the submerged fermentation of Streptomyces clavuligerus.

Experimental Protocol: Cultivation of Streptomyces clavuligerus and Detection of Clavulanic Acid

-

Organism: Streptomyces clavuligerus ATCC 27064 was maintained on a yeast extract-malt extract agar.

-

Fermentation Medium: A seed medium containing peptone, glycerol, and yeast extract was used to grow the initial culture. The production medium consisted of soybean flour, glycerol, and mineral salts.

-

Fermentation Conditions: Fermentation was carried out in shake flasks at 26°C for several days.

-

Detection of β-Lactamase Inhibitory Activity: A key aspect of the screening process was the development of a reliable assay to detect β-lactamase inhibition. An agar diffusion assay was employed using a β-lactamase-producing strain of Klebsiella aerogenes. The assay involved seeding an agar plate with the Klebsiella strain and a penicillin. A well was cut into the agar and filled with the culture filtrate from the S. clavuligerus fermentation. A zone of growth inhibition around the well, where the penicillin was not hydrolyzed, indicated the presence of a β-lactamase inhibitor.

-

Isolation and Purification: Clavulanic acid was extracted from the culture filtrate using solvent extraction and further purified by column chromatography.

Structural Elucidation and Mechanism of Action

The chemical structure of clavulanic acid was determined to be a novel oxapenam, structurally similar to the penicillin nucleus but with an oxygen atom replacing the sulfur in the thiazolidine ring.[3] Crucially, while clavulanic acid itself possesses only weak intrinsic antibacterial activity, it was found to be a potent, progressive, and irreversible inhibitor of a wide range of β-lactamase enzymes.[1][4]

Clavulanic acid acts as a "suicide inhibitor." It binds to the active site of the β-lactamase enzyme, and the enzymatic reaction proceeds to a point where a reactive intermediate is formed. This intermediate then covalently and irreversibly acylates the enzyme, rendering it inactive. This mechanism protects β-lactam antibiotics, such as amoxicillin, from degradation.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. This compound (amoxycillin and clavulanic acid) in the treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Weekly Rundown: First FDA Priority Voucher goes to antibiotic | Drug Discovery News [drugdiscoverynews.com]

The Molecular Basis of Beta-Lactamase Inhibition by Clavulanic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavulanic acid is a potent mechanism-based inhibitor of a wide range of bacterial β-lactamases. Its introduction into clinical practice, in combination with β-lactam antibiotics such as amoxicillin and ticarcillin, has been a cornerstone in combating antibiotic resistance. This technical guide provides an in-depth exploration of the molecular underpinnings of clavulanic acid's inhibitory action. It details the kinetic parameters of inhibition against various β-lactamases, outlines key experimental protocols for its study, and visually represents the complex molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of antimicrobial resistance.

Introduction

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, necessitates a thorough understanding of the mechanisms of β-lactamase inhibitors. Clavulanic acid, a β-lactam isolated from Streptomyces clavuligerus, possesses weak intrinsic antibacterial activity but is a powerful "suicide inhibitor" of many clinically important β-lactamases.[1][2] It works by irreversibly inactivating these enzymes, thereby protecting co-administered β-lactam antibiotics from hydrolysis.[1][3] This guide delves into the intricate molecular details of this inhibitory process.

Mechanism of Action

Clavulanic acid's inhibitory mechanism is a multi-step process that begins with its recognition by the β-lactamase active site, which is structurally similar to that of penicillin antibiotics.[4] The core of its action lies in its ability to form a stable, covalent adduct with the enzyme, rendering it non-functional.[5][6]

The process can be summarized as follows:

-

Acylation: Clavulanic acid enters the active site of the β-lactamase and is attacked by a nucleophilic serine residue (typically Ser70 in Class A β-lactamases).[7][8] This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate, a step that is analogous to the initial stage of β-lactam antibiotic hydrolysis.[5][6]

-

Rearrangement and Inactivation: Unlike the acyl-enzyme intermediates formed with penicillin substrates which are rapidly hydrolyzed to regenerate the active enzyme, the clavulanic acid-derived intermediate undergoes a series of chemical rearrangements.[5][9] These rearrangements, which can involve the opening of the oxazolidine ring, lead to the formation of more stable, inactivated enzyme species.[10][11] Several inhibitory complexes can be formed, including transiently inhibited and irreversibly inactivated forms.[12][13] One of the key stable intermediates is a trans-enamine species.[7]

The following diagram illustrates the molecular pathway of clavulanic acid's inhibition of serine β-lactamases.

Quantitative Data on β-Lactamase Inhibition

The efficacy of clavulanic acid varies significantly among different types and classes of β-lactamases. The following table summarizes key kinetic parameters for the inhibition of several clinically relevant β-lactamases by clavulanic acid.

| β-Lactamase | Ambler Class | Organism(s) | Ki (µM) | kcat (s-1) or kinact (s-1) | IC50 (µM) | Reference(s) |

| TEM-1 | A | Escherichia coli | 0.8 | 0.027 | [14] | |

| TEM-2 | A | Escherichia coli | 0.7 | 0.03 | [14] | |

| SHV-1 | A | Klebsiella pneumoniae | ||||

| OHIO-1 (SHV family) | A | 0.4 | [15] | |||

| CTX-M-15 | A | Escherichia coli | [8] | |||

| PC1 | A | Staphylococcus aureus | [12] | |||

| BlaC | A | Mycobacterium tuberculosis | [16] | |||

| AmpC | C | Escherichia coli | [10] | |||

| P99 | C | Enterobacter cloacae | Low affinity | [13] | ||

| OXA-10 | D | Pseudomonas aeruginosa | [10] |

Note: The table is populated with data found in the provided search results. A comprehensive literature review would be required to fill in all missing values.

Experimental Protocols

The study of β-lactamase inhibition by clavulanic acid employs a variety of biochemical and biophysical techniques. Detailed below are methodologies for key experiments.

Enzyme Kinetics Assays

A common method to determine the kinetic parameters of β-lactamase inhibition is through spectrophotometric monitoring of the hydrolysis of a chromogenic substrate, such as nitrocefin.

Objective: To determine the inhibitory constants (Ki) and inactivation rates (kinact) of clavulanic acid against a specific β-lactamase.

Materials:

-

Purified β-lactamase enzyme

-

Clavulanic acid stock solution

-

Nitrocefin stock solution

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Spectrophotometer capable of kinetic measurements (e.g., at 486 nm for nitrocefin)

-

96-well microplates

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of clavulanic acid in the assay buffer.

-

Pre-incubation: In a 96-well plate, mix the purified β-lactamase enzyme with the various concentrations of clavulanic acid. Incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the inhibitor to bind to the enzyme.[17]

-

Initiation of Reaction: Add a solution of nitrocefin to each well to initiate the hydrolysis reaction.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10-30 minutes).[17] The rate of nitrocefin hydrolysis is proportional to the remaining active enzyme concentration.

-

Data Analysis: Plot the initial reaction velocities against the clavulanic acid concentration. The data can be fitted to appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibition, or equations for time-dependent inhibition) to determine Ki and kinact.

Mass Spectrometry

Mass spectrometry is a powerful tool for characterizing the covalent adducts formed between clavulanic acid and β-lactamase.

Objective: To identify the mass of the enzyme-inhibitor complex and elucidate the chemical nature of the modifications.

Materials:

-

Purified β-lactamase enzyme

-

Clavulanic acid

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)[10]

-

Mass spectrometer (e.g., ESI-TOF)

-

Liquid chromatography system (for LC-MS)

Procedure:

-

Incubation: Incubate the β-lactamase with an excess of clavulanic acid in the reaction buffer for a specific time (e.g., 20 minutes) at room temperature.[10]

-

Sample Preparation: Depending on the mass spectrometry technique, the sample may need to be desalted or separated from excess inhibitor. For denaturing MS, the sample is often acidified (e.g., with 0.1% formic acid) prior to analysis.[10] For non-denaturing (native) MS, the sample is typically buffer-exchanged into a volatile buffer like ammonium acetate.[10]

-

Mass Analysis: Introduce the sample into the mass spectrometer. In ESI-MS, the protein is ionized, and the mass-to-charge ratio of the ions is measured.

-

Data Interpretation: The mass of the native enzyme is compared to the mass of the enzyme after incubation with clavulanic acid. The mass increase corresponds to the mass of the covalently bound clavulanic acid fragment(s), providing insights into the inhibitory mechanism.[18]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information on the interaction between clavulanic acid and the β-lactamase active site.

Objective: To determine the three-dimensional structure of the enzyme-inhibitor complex.

Materials:

-

Purified β-lactamase enzyme

-

Clavulanic acid

-

Crystallization reagents (buffers, precipitants, salts)

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Co-crystallization or Soaking: Crystals of the β-lactamase can be grown in the presence of clavulanic acid (co-crystallization). Alternatively, pre-grown crystals of the apo-enzyme can be soaked in a solution containing clavulanic acid.

-

X-ray Diffraction: The crystals are exposed to a focused beam of X-rays. The diffraction pattern is recorded on a detector.

-

Data Processing and Structure Solution: The diffraction data are processed to determine the electron density map of the crystal. This map is then used to build and refine a three-dimensional model of the enzyme-inhibitor complex.[7]

-

Structural Analysis: The final structure reveals the precise atomic interactions between clavulanic acid and the amino acid residues in the β-lactamase active site, confirming the covalent linkage and the conformation of the bound inhibitor.[7]

The following flowchart illustrates a typical experimental workflow for assessing the inhibitory activity of clavulanic acid.

Structure-Function Relationship

The unique structural features of clavulanic acid are critical to its function as a β-lactamase inhibitor. The diagram below illustrates the relationship between its structure and its inhibitory activity.

Conclusion

Clavulanic acid's mechanism of action against β-lactamases is a sophisticated interplay of molecular recognition, covalent modification, and chemical rearrangement. This guide has provided a detailed overview of this process, supported by quantitative data and established experimental protocols. A thorough understanding of these molecular principles is paramount for the development of new and improved β-lactamase inhibitors to address the ongoing challenge of antibiotic resistance. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to this critical area of drug discovery and development.

References

- 1. Clavulanic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Clavulanic acid - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. How Clavulanic Acid Inhibits Serine β-Lactamases | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. rcsb.org [rcsb.org]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. The inhibition of staphylococcal beta-lactamase by clavulanic acid. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Clavulanate inactivation of Staphylococcus aureus beta-lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. The inhibition of beta-lactamases from gram-negative bacteria by clavulanic acid [pubmed.ncbi.nlm.nih.gov]

- 14. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. beta-Lactamase mutations far from the active site influence inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. assaygenie.com [assaygenie.com]

- 18. researchgate.net [researchgate.net]

The Intricacies of Augmentin's Action: A Preclinical Pharmacodynamic Exploration

A deep dive into the preclinical pharmacodynamics of Augmentin (amoxicillin/clavulanate) reveals a synergistic interplay that extends beyond simple bacterial inhibition. This technical guide synthesizes key preclinical findings, offering researchers, scientists, and drug development professionals a comprehensive overview of its activity in various models, detailed experimental protocols, and the critical pharmacokinetic/pharmacodynamic (PK/PD) parameters that govern its efficacy.

This compound, a combination of the beta-lactam antibiotic amoxicillin and the beta-lactamase inhibitor clavulanic acid, remains a cornerstone in the treatment of bacterial infections. Its success lies in the ability of clavulanic acid to inactivate beta-lactamase enzymes produced by resistant bacteria, thereby restoring the antibacterial activity of amoxicillin. Preclinical studies in various animal models have been instrumental in defining the optimal dosing strategies and predicting clinical success.

Mechanism of Action and Synergistic Effect

Amoxicillin, a penicillin-class antibiotic, functions by inhibiting the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), leading to cell lysis and death. However, many bacterial species have evolved to produce beta-lactamase enzymes that hydrolyze the beta-lactam ring of amoxicillin, rendering it ineffective.

Clavulanic acid, while possessing weak intrinsic antibacterial activity, is a potent, irreversible inhibitor of many plasmid-mediated and some chromosomal beta-lactamases. By binding to and inactivating these enzymes, clavulanic acid protects amoxicillin from degradation, allowing it to exert its bactericidal effect. This synergistic relationship is a key determinant of this compound's broad spectrum of activity.

Key Pharmacodynamic Parameters in Preclinical Models

The efficacy of this compound in preclinical models is primarily linked to the time-dependent killing characteristic of beta-lactam antibiotics. The most critical pharmacokinetic/pharmacodynamic (PK/PD) index for amoxicillin is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[1]

Time Above MIC (T>MIC)

Preclinical studies have consistently demonstrated a strong correlation between the time the plasma amoxicillin concentration exceeds the MIC (T>MIC) and bacterial killing.[2] For instance, in a mouse pneumonitis model with Streptococcus pneumoniae, a T>MIC below 20% showed no effect on bacterial numbers in the lungs, highlighting a threshold for efficacy.[2] For many pathogens, a %fT>MIC of 30-40% is generally considered necessary for bacteriostatic activity, while higher values are required for bactericidal effects.

Post-Antibiotic Effect (PAE) and Post-Beta-Lactamase Inhibitor Effect (PLIE)

This compound exhibits a relevant post-antibiotic effect (PAE), which is the suppression of bacterial growth after limited exposure to the antibiotic.[3][4] Studies have shown a PAE of approximately 2 hours for both beta-lactamase-positive and -negative strains of Staphylococcus aureus.[4] Furthermore, a unique parameter for this compound is the post-beta-lactamase inhibitor effect (PLIE), where the inhibitory effect on beta-lactamase persists even after clavulanic acid has been cleared.[4] This effect was observed to be more prolonged than the PAE for several bacterial strains.[4]

Quantitative Pharmacodynamic Data from Preclinical Models

The following tables summarize key quantitative data from various preclinical studies, providing a comparative overview of this compound's pharmacodynamics.

Table 1: Pharmacodynamic Parameters of Amoxicillin-Clavulanate in a Murine Pneumonitis Model against Streptococcus pneumoniae

| Parameter | Value | Reference |

| Amoxicillin Peak Concentration (Cmax) at 20 mg/kg | 8.2 ± 2.2 µg/ml | [2] |

| Amoxicillin Elimination Half-life (t1/2) | 0.22 h | [2] |

| Amoxicillin Area Under the Curve (AUC) | 4.88 µg·h/ml | [2] |

| Efficacy Correlation | T>MIC | [2] |

| T>MIC for No Effect | < 20% | [2] |

Table 2: Ex Vivo Pharmacodynamics of Amoxicillin-Clavulanate against β-Lactamase-Producing Escherichia coli in a Yucatan Miniature Pig Model *

| Parameter | Value | Reference |

| Amoxicillin Cmax (1.1 g IV infusion) | 139.7 ± 18.7 µg/ml | [5] |

| Clavulanate Cmax (1.1 g IV infusion) | 11.6 ± 2.0 µg/ml | [5] |

| Amoxicillin AUC | 108.3 ± 15.8 mg·h·liter⁻¹ | [5] |

| Clavulanate AUC | 13.2 ± 3.8 mg·h·liter⁻¹ | [5] |

| Amoxicillin t1/2 | 1.1 ± 0.5 h | [5] |

| Clavulanate t1/2 | 0.9 ± 0.1 h | [5] |

| Clavulanate Concentration Threshold for Bactericidal Activity | 1.5 to 2 µg/ml | [5] |

Table 3: Post-Antibiotic Effect (PAE) and Post-Beta-Lactamase Inhibitor Effect (PLIE) of Amoxicillin-Clavulanate *

| Bacterial Strain | Exposure | PAE (hours) | PLIE (hours) | Reference |

| S. aureus (β-lactamase-positive) | 2x MIC for 2h | ~2 | ~3-4 | [4] |

| H. influenzae (β-lactamase-positive) | 2x MIC for 2h | 1.74 | ~3-4 | [4] |

| M. catarrhalis (β-lactamase-positive) | 2x MIC for 2h | >2.9 | ~3-4 | [4] |

| K. pneumoniae | 2x MIC for 2h | <1 | - | [4] |

| E. coli | 2x MIC for 2h | <1 | - | [4] |

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. The following sections detail the methodologies employed in key pharmacodynamic studies of this compound.

Murine Respiratory Tract Infection Model

This model is frequently used to assess the efficacy of antibiotics against pathogens causing pneumonia.

-

Animal Model: Specific pathogen-free mice (e.g., BALB/c) are commonly used.

-

Infection: Mice are anesthetized and infected intranasally with a bacterial suspension (e.g., S. pneumoniae) to establish a lung infection.[2]

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with amoxicillin-clavulanate is initiated via a relevant route (e.g., subcutaneous or oral). A range of doses and dosing intervals are typically tested.[2]

-

Pharmacokinetic Sampling: Blood samples are collected from a satellite group of uninfected animals at various time points after drug administration to determine the pharmacokinetic profile (Cmax, t1/2, AUC).

-

Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and their lungs are aseptically removed and homogenized. The bacterial load (colony-forming units per gram of tissue) is determined by plating serial dilutions of the homogenate on appropriate agar media.

-

Data Analysis: The change in bacterial numbers in the lungs of treated animals is compared to that in untreated controls. The PK/PD index (e.g., T>MIC) is correlated with the observed bactericidal effect.[2]

In Vitro Kinetic Model (Time-Kill Studies)

These models simulate the in vivo pharmacokinetic profile of a drug, allowing for the study of its bactericidal activity over time.

-

Model Setup: A one-compartment in vitro model is often used, consisting of a central culture flask with a filter to prevent bacterial dilution.[6]

-

Inoculum: The flask is inoculated with a standardized bacterial suspension (e.g., 10^6 CFU/mL) in a suitable broth medium.[6]

-

Drug Simulation: Amoxicillin and clavulanic acid are added to the flask at concentrations simulating the peak serum levels achieved after a specific dose in humans. The drug concentrations are then diluted over time to mimic the in vivo elimination half-life.[6]

-

Sampling: Samples are collected from the culture flask at regular intervals (e.g., every 1-2 hours) over a 24-hour period.[6]

-

Viable Counts: The number of viable bacteria in each sample is determined by plating serial dilutions on agar plates.

-

Data Analysis: The change in bacterial count over time is plotted to generate a time-kill curve. This allows for the comparison of the bactericidal activity of different simulated dosing regimens.[6]

PK/PD Relationship and Clinical Relevance

The relationship between the pharmacokinetic profile of this compound and its pharmacodynamic effect is crucial for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance.

Preclinical models provide the foundational data to support these relationships. For instance, studies in animal models have informed the development of pharmacokinetically enhanced formulations of amoxicillin/clavulanate designed to prolong the T>MIC, thereby improving efficacy against less susceptible pathogens.[3][6][7] The data generated from these preclinical investigations are essential for guiding the design of clinical trials and establishing effective dosing recommendations for patients.

References

- 1. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two Pharmacodynamic Models for Assessing the Efficacy of Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New formulations of amoxicillin/clavulanic acid: a pharmacokinetic and pharmacodynamic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Postantibiotic and post-beta-lactamase inhibitor effects of amoxicillin plus clavulanate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ex Vivo Pharmacodynamics of Amoxicillin-Clavulanate against β-Lactamase-Producing Escherichia coli in a Yucatan Miniature Pig Model That Mimics Human Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics of amoxicillin/clavulanic acid against Haemophilus influenzae in an in vitro kinetic model: a comparison of different dosage regimens including a pharmacokinetically enhanced formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The clinical pharmacokinetics of a new pharmacokinetically enhanced formulation of amoxicillin/clavulanate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Inhibition of β-Lactamase by Clavulanic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pervasive threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates a profound understanding of the mechanisms by which these enzymes are inhibited. Clavulanic acid, a potent β-lactamase inhibitor, has been a cornerstone in combination therapies with β-lactam antibiotics for decades. This technical guide provides an in-depth structural and mechanistic analysis of the interaction between β-lactamase and clavulanic acid, offering valuable insights for the development of next-generation antimicrobial strategies. We will delve into the intricate molecular interplay, present key quantitative data, and provide detailed experimental protocols for the structural and kinetic characterization of this crucial interaction.

Mechanism of Inhibition: A Molecular Perspective

Clavulanic acid acts as a "suicide" or mechanism-based inhibitor of class A serine β-lactamases.[1] The inhibition process is a multi-step journey involving the formation of several covalent intermediates, ultimately leading to the irreversible inactivation of the enzyme.

Upon binding to the active site of β-lactamase, the β-lactam ring of clavulanic acid is attacked by the catalytic serine residue (Ser70 in the standard numbering scheme for class A β-lactamases).[2] This initial acylation step is analogous to the processing of a normal β-lactam antibiotic. However, the unique chemical structure of clavulanic acid allows for subsequent rearrangements that lead to a more stable, inactivated enzyme complex.

The acyl-enzyme intermediate can then undergo further transformations, including the formation of a transiently stable trans-enamine intermediate.[2] This intermediate is thought to be a key player in the transient inhibition of the enzyme.[2] In some cases, this can be followed by decarboxylation, leading to a more permanently inactivated enzyme.[2] The conformational stability of these intermediates is critical for their inhibitory efficacy.[2]

Quantitative Analysis of Inhibition

The interaction between β-lactamases and clavulanic acid can be quantified through various kinetic parameters. These values are crucial for comparing the efficacy of clavulanic acid against different β-lactamase variants and for the development of new inhibitors.

| β-Lactamase | Ki (μM) | kcat (s-1) or kinact (s-1) | IC50 (μM) | Reference |

| TEM-1 | 0.8 | 0.027 (k6) | - | [3] |

| TEM-2 | 0.7 | 0.03 (k6) | - | [3] |

| Type 2 (Pitton's) | 0.6 | 0.046 (k6) | - | [3] |

| KPC-2 | - | - | High (hydrolyzes clavulanic acid) | [4] |

| BlaC (wild-type) | - | - | Susceptible to inhibition | [5] |

| BlaC G132N | - | - | Reduced susceptibility | [5] |

| BlaC K234R | - | - | Increased resistance | [5] |

Note: Ki represents the inhibition constant, reflecting the affinity of the inhibitor for the enzyme. kcat or kinact represents the rate of catalysis or inactivation. IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%. The specific parameter reported often depends on the experimental setup and the nature of the inhibition.

Experimental Protocols

Expression and Purification of TEM-1 β-Lactamase for Structural Studies

This protocol is a representative method for obtaining high-purity TEM-1 β-lactamase suitable for crystallographic studies, synthesized from multiple sources.[2][6]

a. Expression:

-

Transform E. coli BL21(DE3) cells with a suitable expression vector containing the blaTEM-1 gene (e.g., pET vector).

-

Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance the yield of soluble protein.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

b. Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Purify the supernatant using affinity chromatography. Immunoaffinity chromatography using a monoclonal antibody against TEM-1 or immobilized metal affinity chromatography (IMAC) if a His-tag is present are effective methods.[1][6]

-

For Immunoaffinity Chromatography: Load the clarified lysate onto a Sepharose 4B column conjugated with an anti-TEM-1 monoclonal antibody. Elute the bound protein with a solution of a competitive ligand, such as benzylpenicillin or cloxacillin.[6]

-

-

Further purify the eluted fractions by size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).

-

Assess the purity of the protein by SDS-PAGE. Pool the fractions containing pure β-lactamase and concentrate to a final concentration of 10-30 mg/mL for crystallization trials.[2]

Crystallization of the β-Lactamase-Clavulanic Acid Complex

This protocol outlines a general procedure for obtaining crystals of the enzyme-inhibitor complex.

-

Incubate the purified β-lactamase (e.g., TEM-1) with a 5-10 fold molar excess of clavulanic acid for a sufficient time (e.g., 30 minutes to a few hours) at room temperature to allow for complex formation.

-

Set up crystallization trials using the hanging drop vapor diffusion method.

-

Mix 1-2 μL of the protein-inhibitor complex solution with an equal volume of the reservoir solution on a siliconized cover slip.

-

Invert the cover slip and seal it over the well of a crystallization plate containing the reservoir solution.

-

A common starting point for reservoir solutions for TEM-1 β-lactamase includes ammonium sulfate as a precipitant.[7] A potential condition could be 1.8-2.2 M ammonium sulfate, 0.1 M Tris-HCl pH 8.5, and a small percentage of an organic solvent like acetone.[7]

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

Once crystals appear, they can be cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction data collection.

Mass Spectrometry Analysis of the Covalent Adduct

Mass spectrometry is a powerful tool to characterize the covalent adducts formed between β-lactamase and clavulanic acid.

-

Incubate the purified β-lactamase (e.g., 10 μM) with an excess of clavulanic acid (e.g., 100-1000 μM) for various time points (e.g., 0.5, 1, 30 minutes) at room temperature.[8]

-

Desalt the samples using a suitable method, such as a C4 ZipTip, to remove excess inhibitor and buffer salts.

-

Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

-

Acquire mass spectra in the positive ion mode. The formation of the covalent adduct will be observed as a mass increase corresponding to the mass of the bound clavulanic acid fragment. For example, the initial acyl-enzyme complex would show a mass increase of approximately 199 Da, while a subsequent decarboxylated species would result in a mass increase of around 155 Da.[8]

Determination of Kinetic Parameters (Ki and kinact)

This protocol describes a general method for determining the kinetic parameters of inhibition.

-

Perform enzyme assays in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) at a constant temperature (e.g., 25°C).

-

Use a chromogenic substrate, such as nitrocefin, to monitor β-lactamase activity by measuring the change in absorbance over time.

-

To determine the apparent inhibition constant (Ki,app), measure the initial rates of nitrocefin hydrolysis at a fixed concentration in the presence of varying concentrations of clavulanic acid.

-

Plot the observed rate constant (kobs) versus the inhibitor concentration. For a two-step inactivation mechanism, the data can be fitted to the following equation: kobs = kinact * [I] / (Ki,app + [I]), where [I] is the inhibitor concentration.[4]

-

The inactivation rate constant (kinact) and Ki,app can be determined from this plot. The true Ki can be calculated using the equation: Ki = Ki,app / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the complex processes involved in the structural analysis of β-lactamase inhibition, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

References

- 1. Purification of TEM-1 beta-lactamase by immunoaffinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Biochemical Evidence That a TEM-1 β-Lactamase N170G Active Site Mutant Acts via Substrate-assisted Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystallization and preliminary crystallographic data on Escherichia coli TEM1 beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Vitro Spectrum of Activity for Amoxicillin-Clavulanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxicillin-clavulanate stands as a cornerstone in the armamentarium against bacterial infections, its efficacy rooted in a synergistic combination that broadens the antibacterial spectrum of amoxicillin. This technical guide provides an in-depth exploration of the in-vitro activity of amoxicillin-clavulanate against a wide array of clinically significant pathogens. It details the underlying mechanism of action, presents comprehensive quantitative data on its potency, and outlines the standardized experimental protocols for its evaluation. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering a foundational understanding of this vital antimicrobial agent.

Mechanism of Action

Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][2] This inhibition leads to a compromised cell wall and ultimately results in cell lysis.[4]

The utility of amoxicillin alone is often compromised by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[3] Clavulanic acid, a β-lactamase inhibitor, is co-formulated with amoxicillin to counteract this resistance mechanism.[1][3][5] Clavulanic acid itself possesses weak antibacterial activity but acts as a "suicide inhibitor" by irreversibly binding to and inactivating many plasmid-mediated and some chromosomally-mediated β-lactamases.[4][6][7][8] This protection allows amoxicillin to remain active against β-lactamase-producing bacteria, thereby extending its spectrum of activity.[4][9]

The synergistic action of amoxicillin and clavulanate is crucial for its efficacy against many strains of bacteria that would otherwise be resistant to amoxicillin.

References

- 1. ldh.la.gov [ldh.la.gov]

- 2. pathnostics.com [pathnostics.com]

- 3. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pexacy.com [pexacy.com]

- 5. urology-textbook.com [urology-textbook.com]

- 6. Clavulanic Acid: a Beta-Lactamase-Inhibiting Beta-Lactam from Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. What are β-lactamase inhibitor and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 9. In-vitro sensitivity of amoxicillin/clavulanic acid (Augmentin) to isolated beta-lactamases and in-vitro antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Determinants of Augmentin® Susceptibility in Bacteria: An In-Depth Technical Guide

Introduction

Augmentin®, a combination of the β-lactam antibiotic amoxicillin and the β-lactamase inhibitor clavulanic acid, is a widely prescribed antimicrobial agent for treating a variety of bacterial infections.[1][2][3] Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a critical component for maintaining cellular integrity.[2] However, the emergence and spread of bacterial resistance pose a significant threat to its clinical efficacy. This guide provides a comprehensive overview of the primary genetic determinants that influence bacterial susceptibility to this compound, intended for researchers, scientists, and drug development professionals. We will delve into the core resistance mechanisms, present quantitative data, detail key experimental protocols, and provide visual representations of the underlying molecular pathways and investigative workflows.

Core Genetic Determinants of this compound Resistance

Bacterial resistance to this compound is a multifaceted phenomenon predominantly driven by three key genetic mechanisms: the production of β-lactamase enzymes, alterations in the drug's target site (penicillin-binding proteins), and reduced intracellular drug accumulation.

β-Lactamase-Mediated Resistance

The most prevalent mechanism of resistance to β-lactam antibiotics is the enzymatic degradation of the drug by β-lactamases.[1][4] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1] While clavulanic acid was designed to inhibit many β-lactamases, certain bacterial strategies can overcome this inhibition.[3]

Key Genes and Mechanisms:

-

Hyperproduction of β-Lactamases: Overexpression of certain β-lactamase genes, such as blaTEM-1, can saturate the inhibitory capacity of clavulanic acid, allowing for the degradation of amoxicillin.[5][6]

-

Inhibitor-Resistant TEM (IRT) β-Lactamases: Point mutations in the blaTEM gene can lead to the production of IRT enzymes. These altered enzymes have a reduced affinity for clavulanic acid, thereby diminishing its inhibitory effect.[6][7]

-

OXA-type β-Lactamases: Some β-lactamases, like OXA-1, are inherently less susceptible to inhibition by clavulanic acid.[5][6]

Quantitative Data on β-Lactamase-Mediated Resistance:

| Bacterial Species | Resistance Mechanism | Gene(s) | Amoxicillin-Clavulanate MIC (µg/mL) |

| Escherichia coli | TEM-1 Hyperproduction | blaTEM-1 | 16/8 to >32/16[5][6] |

| Escherichia coli | OXA-1 Production | blaOXA-1 | ≥16/8[5][6] |

| Escherichia coli | Inhibitor-Resistant TEM (IRT) | blaTEM (mutated) | >16[7] |

Signaling Pathway for β-Lactamase-Mediated Resistance:

Caption: β-lactamase-mediated resistance to this compound.

Target Modification: Penicillin-Binding Protein (PBP) Alterations

The molecular targets of β-lactam antibiotics are penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[8] Mutations in the genes encoding PBPs can reduce the binding affinity of amoxicillin, thereby diminishing its inhibitory effect on cell wall synthesis.[8][9]

Key Genes and Mechanisms:

-

Streptococcus pneumoniae: Alterations in PBP1a, PBP2b, and PBP2x are commonly associated with reduced susceptibility to amoxicillin.[10] Specific amino acid substitutions near the active site of these PBPs are critical for resistance.

-

Pseudomonas aeruginosa: Sequence variations in PBP3 have been linked to reduced susceptibility to various β-lactams.[11]

-

Escherichia coli: Modifications in PBP3 can also contribute to resistance against β-lactam/β-lactamase inhibitor combinations.[12]

Quantitative Data on PBP Alteration-Mediated Resistance:

| Bacterial Species | PBP Alteration | Gene(s) | Amoxicillin MIC (µg/mL) |

| Streptococcus pneumoniae | Altered PBP1a, 2b, 2x | pbp1a, pbp2b, pbp2x | 8 to 16[10] |

| Pseudomonas aeruginosa | PBP3 variations (e.g., R504C, F533L) | ftsI | Increased meropenem MIC up to 32 µg/mL[8] |

Signaling Pathway for PBP Alteration-Mediated Resistance:

Caption: Resistance to amoxicillin via PBP alteration.

Reduced Intracellular Drug Accumulation

Bacteria can also develop resistance by limiting the intracellular concentration of the antibiotic. This is primarily achieved through the action of efflux pumps that actively transport the drug out of the cell, or by reducing the influx of the drug through modifications in outer membrane porins.

Key Genes and Mechanisms:

-

Efflux Pumps: While not the primary mechanism for β-lactam resistance, the overexpression of multi-drug resistance (MDR) efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, can contribute to reduced susceptibility.[13][14]

-

Porin Loss: In Gram-negative bacteria, β-lactams enter the periplasmic space through outer membrane porins. The loss or reduced expression of major porins, such as OmpF and OmpC in E. coli, can decrease the influx of amoxicillin, leading to increased resistance, especially when combined with β-lactamase production.

Quantitative Data on Reduced Drug Accumulation:

| Bacterial Species | Resistance Mechanism | Gene(s) | Effect on Amoxicillin MIC |

| Escherichia coli | OmpF/OmpC porin loss | ompF, ompC | Increased MIC, particularly in the presence of β-lactamases |

Logical Relationship for Reduced Drug Accumulation:

Caption: Mechanisms of reduced intracellular amoxicillin accumulation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Amoxicillin-clavulanate stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile multichannel pipettes and reservoirs

Procedure:

-

Prepare serial two-fold dilutions of amoxicillin-clavulanate in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth.

β-Lactamase Activity Assessment using the Nitrocefin Assay

Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase.

Materials:

-

Nitrocefin solution (typically 0.5 mg/mL in DMSO and phosphate buffer)

-

Bacterial colonies from an agar plate

-

Sterile loop or stick

-

Microscope slide or filter paper

Procedure:

-

Place a drop of the nitrocefin solution onto a microscope slide.

-

Using a sterile loop, pick a well-isolated bacterial colony and emulsify it in the drop of nitrocefin.

-

Observe for a color change from yellow to red. A positive result is typically observed within 5-10 minutes and indicates the presence of β-lactamase activity.

Molecular Detection of β-Lactamase Genes (blaTEM, blaOXA) by PCR

Polymerase Chain Reaction (PCR) is used to amplify specific DNA sequences, allowing for the detection of resistance genes.

Materials:

-

Bacterial DNA extract

-

PCR master mix (containing Taq polymerase, dNTPs, and buffer)

-

Forward and reverse primers for blaTEM and blaOXA

-

Thermal cycler

-

Agarose gel electrophoresis equipment

Procedure:

-

Prepare a PCR reaction mixture containing the bacterial DNA, PCR master mix, and specific primers for the target gene.

-

Perform PCR using a thermal cycler with the following general conditions:

-

Initial denaturation (e.g., 95°C for 5 minutes)

-

30-35 cycles of:

-

Denaturation (e.g., 95°C for 30 seconds)

-

Annealing (e.g., 55-60°C for 30 seconds, primer-dependent)

-

Extension (e.g., 72°C for 1 minute)

-

-

Final extension (e.g., 72°C for 5-10 minutes)

-

-

Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target β-lactamase gene.

Analysis of Penicillin-Binding Protein (PBP) Gene Alterations by DNA Sequencing

Sanger sequencing or next-generation sequencing can be used to identify mutations in PBP genes.

Materials:

-

Bacterial DNA extract

-

PCR primers flanking the regions of interest in the pbp genes

-

PCR amplification and purification kits

-

Access to DNA sequencing services

Procedure:

-

Amplify the target pbp gene regions using PCR.

-

Purify the PCR products to remove primers and dNTPs.

-

Send the purified PCR products for DNA sequencing.

-

Align the obtained sequences with a reference wild-type pbp gene sequence to identify any nucleotide and corresponding amino acid changes.

Investigative Workflow for this compound Resistance

The following workflow outlines a systematic approach to investigating the genetic determinants of this compound resistance in a bacterial isolate.

Caption: A workflow for investigating this compound resistance.

Conclusion

The genetic determinants of this compound susceptibility are complex and involve multiple mechanisms that bacteria can employ individually or in combination. A thorough understanding of these mechanisms, from the specific genes and mutations to their phenotypic consequences, is crucial for the development of effective strategies to combat antibiotic resistance. The experimental protocols and investigative workflow outlined in this guide provide a framework for researchers to systematically characterize this compound resistance in bacterial isolates. Continued surveillance and research in this area are essential for preserving the clinical utility of this important antibiotic.

References

- 1. Simple and reliable multiplex PCR assay for detection of blaTEM, bla(SHV) and blaOXA-1 genes in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Distinct Roles of Outer Membrane Porins in Antibiotic Resistance and Membrane Integrity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Distinct Roles of Outer Membrane Porins in Antibiotic Resistance and Membrane Integrity in Escherichia coli [frontiersin.org]

- 5. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. toku-e.com [toku-e.com]

- 8. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Promoter Identification and Transcription Analysis of Penicillin-Binding Protein Genes in Streptococcus pneumoniae R6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Whole genome sequencing of penicillin-resistant Streptococcus pneumoniae reveals mutations in penicillin-binding proteins and in a putative iron permease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Portal [ourarchive.otago.ac.nz]

Methodological & Application

Application Notes and Protocols for Preparing Stable Augmentin® Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Augmentin®, a combination of the β-lactam antibiotic amoxicillin and the β-lactamase inhibitor clavulanic acid, is a widely used antimicrobial agent in both clinical and research settings. In the laboratory, the preparation of stable, high-quality stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound® stock solutions for various research applications, including microbiology and cell culture.

Amoxicillin functions by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan chains. Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis. However, many bacteria have developed resistance to amoxicillin by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. Clavulanic acid, a β-lactam structurally similar to penicillins, acts as a "suicide" inhibitor of many β-lactamases. By binding to and inactivating these enzymes, clavulanic acid protects amoxicillin from degradation, thereby restoring its efficacy against resistant bacteria.

Data Presentation: Stability of Reconstituted this compound®

The stability of reconstituted this compound® is dependent on several factors, including temperature, pH, and concentration. The following tables summarize quantitative data on the stability of amoxicillin and clavulanic acid in solution under various conditions. A drug substance is generally considered stable if it retains at least 90% of its initial concentration.

Table 1: Stability of Amoxicillin in Solution

| Concentration | Solvent/Diluent | Storage Temperature (°C) | Stability (Time to 90% of Initial Concentration) | Citation(s) |

| 10 mg/mL | Water for Injection | 4 | 80.3 hours | [1] |

| 10 mg/mL | Water for Injection | 25 | 24.8 hours | [1] |

| 10 mg/mL | Water for Injection | 37 | 9 hours | [1] |

| 1 mg/mL | 0.9% NaCl (pH 6.52) | 2.9 | >263.8 hours | [2] |

| 7.5 mg/mL | 0.9% NaCl (pH 7.69) | 2.9 | 51.8 hours | [2] |

| 15 mg/mL | 0.9% NaCl (pH 8.40) | 2.9 | 3.8 hours | [2] |

| Various | Aqueous Solution | -20 | Unstable (rapid degradation) | [3][4] |

| Various | Aqueous Solution | -30 | 13 days | [3][4] |

Table 2: Stability of Clavulanic Acid in Solution

| Concentration | Solvent/Diluent | Storage Temperature (°C) | Stability (Time to 90% of Initial Concentration) | Citation(s) |

| 10 mg/mL | Water for Injection | 4 | 152 hours | [1] |

| 10 mg/mL | Water for Injection | 25 | 26 hours | [1] |

| 10 mg/mL | Water for Injection | 37 | 6.4 hours | [1] |

| 0.2 mg/mL | 0.9% NaCl (pH 6.52) | 2.9 | >263.8 hours | [2] |

| 1.5 mg/mL | 0.9% NaCl (pH 7.69) | 2.9 | 48.0 hours | [2] |

| 3.0 mg/mL | 0.9% NaCl (pH 8.40) | 2.9 | 1.6 hours | [2] |

Experimental Protocols

Protocol for Preparing a Concentrated this compound® Stock Solution for Microbiological Use

This protocol describes the preparation of a 100 mg/mL (of amoxicillin) stock solution.

Materials:

-

Amoxicillin and clavulanate potassium powder (typically in a 4:1 or 7:1 ratio)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, conical centrifuge tubes (15 mL or 50 mL)

-

Sterile, microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

0.22 µm syringe filter

-

Sterile syringes

Procedure:

-

Calculation: Determine the total weight of the amoxicillin/clavulanate powder needed. For a 10 mL stock of 100 mg/mL amoxicillin in a 4:1 formulation, you would need 1 g of amoxicillin and 250 mg of clavulanate.

-

Dissolution: Aseptically weigh the required amount of amoxicillin/clavulanate powder and transfer it to a sterile conical tube. Add a small volume of sterile DMSO to create a paste. Gradually add the remaining DMSO to reach the final volume, vortexing intermittently to ensure complete dissolution.

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe. Filter-sterilize the stock solution into a new sterile conical tube. Solutions in organic solvents like DMSO do not strictly require filter sterilization if handled aseptically, but it is a good practice to ensure sterility.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

Protocol for Preparing an this compound® Working Solution for Cell Culture

This protocol is for preparing a working solution for use in mammalian cell culture to prevent bacterial contamination. It is important to note that routine use of antibiotics in cell culture can mask low-level contamination and may have off-target effects on cells.[1][5]

Materials:

-

Concentrated this compound® stock solution (from Protocol 3.1)

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile serological pipettes and tubes

Procedure:

-

Thawing: Thaw a single aliquot of the concentrated this compound® stock solution at room temperature.

-

Dilution: Determine the desired final concentration of amoxicillin in the cell culture medium. A common working concentration is 50-100 µg/mL.

-

Calculation: Calculate the volume of the stock solution needed to achieve the final concentration in your desired volume of cell culture medium. For example, to prepare 100 mL of medium with 100 µg/mL amoxicillin from a 100 mg/mL stock, you would add 100 µL of the stock solution.

-

Preparation: Aseptically add the calculated volume of the stock solution to the cell culture medium. Mix gently by swirling.

-

Use: The supplemented medium is now ready for use in your cell culture experiments.

Quality Control of Stock Solutions

4.1. Sterility Testing:

To ensure that the prepared stock solution is free from microbial contamination, a sterility test should be performed. This can be done by inoculating a small volume of the stock solution into a sterile microbiological growth medium (e.g., Tryptic Soy Broth) and incubating at 37°C for several days. The absence of turbidity indicates that the stock solution is sterile.

4.2. Activity Assay:

The biological activity of the prepared stock solution can be confirmed using a standard disk diffusion assay.

Procedure:

-

Prepare an agar plate with a lawn of a susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 25923).

-

Impregnate a sterile paper disk with a known amount of the prepared this compound® stock solution.

-

Place the disk on the agar plate and incubate at 37°C overnight.

-

Measure the diameter of the zone of inhibition around the disk. Compare this to the zone of inhibition produced by a commercial standard to confirm the potency of your stock solution.

Visualizations

Mechanism of Action

The following diagram illustrates the mechanism of action of this compound®. Amoxicillin inhibits bacterial cell wall synthesis, while clavulanic acid protects amoxicillin from degradation by β-lactamase enzymes.

Experimental Workflow for Stock Solution Preparation

This workflow outlines the key steps for preparing a sterile and stable this compound® stock solution for laboratory use.

Potential Off-Target Signaling Effects in Eukaryotic Cells

While primarily targeting bacteria, some studies suggest that high concentrations or prolonged exposure to β-lactam antibiotics may have off-target effects on eukaryotic cells. The exact mechanisms are not fully elucidated, but potential interactions with signaling pathways such as MAPK and NF-κB have been investigated.[6] Researchers using this compound® in cell-based assays should be aware of these potential confounding factors.

References

- 1. youtube.com [youtube.com]

- 2. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states. | Semantic Scholar [semanticscholar.org]

- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Augmentin (Amoxicillin/Clavulanate) Antibiotic Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of bacterial isolates to Augmentin (amoxicillin/clavulanate), a combination antimicrobial agent consisting of amoxicillin and the β-lactamase inhibitor clavulanic acid. The inclusion of clavulanic acid extends the spectrum of amoxicillin to include many bacteria that are resistant to amoxicillin alone due to β-lactamase production.[1][2] Accurate susceptibility testing is crucial for guiding therapeutic choices and monitoring the emergence of resistance.

Two primary methods are detailed: the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC). These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: Interpretive Criteria for this compound

The following tables summarize the interpretive criteria for this compound susceptibility testing based on zone diameters (Kirby-Bauer) and MIC values (broth microdilution). It is important to note that interpretive standards can be updated, and users should refer to the latest versions of CLSI M100 and EUCAST breakpoint tables.[3]

Table 1: CLSI Interpretive Criteria for Amoxicillin-Clavulanate

| Organism Group | Disk Diffusion (Zone Diameter, mm) | Broth Microdilution (MIC, µg/mL) |

| S | I | |

| Enterobacterales | ≥18 | 14-17 |

| Staphylococcus aureus | ≥20 | - |

| Haemophilus influenzae & Haemophilus parainfluenzae | Not applicable | Not applicable |

| Streptococcus pneumoniae (non-meningitis) | See note | See note |

Note: For S. pneumoniae, susceptibility can be determined using a 1-mcg oxacillin disk. Isolates with oxacillin zone sizes of ≥20 mm are considered susceptible to amoxicillin/clavulanic acid. An amoxicillin/clavulanic acid MIC should be determined for isolates with oxacillin zone sizes of ≤19 mm.[1][4] For H. influenzae, a broth microdilution method is recommended.[1][4]

Table 2: EUCAST Interpretive Criteria for Amoxicillin-Clavulanate

| Organism Group | Disk Diffusion (Zone Diameter, mm) | Broth Microdilution (MIC, µg/mL) |

| S | R | |

| Enterobacterales (uncomplicated UTI only) | ≥16 | <16 |

| Enterobacterales (other infections) | See note | See note |

| Staphylococcus aureus | See note | See note |

| Haemophilus influenzae | ≥1 | <1 |

Note: EUCAST recommends a fixed concentration of 2 mg/L clavulanate for broth microdilution testing of amoxicillin/clavulanate against Enterobacteriaceae.[5] There are notable differences in breakpoints between CLSI and EUCAST guidelines, which can impact the interpretation of susceptibility results.[6][7][8]

Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing

| Quality Control Strain | Disk Diffusion (20/10 µg disk) Zone Diameter (mm) | Broth Microdilution MIC (µg/mL) |

| Escherichia coli ATCC® 25922 | 19-25 | 2/1 - 8/4 |

| Escherichia coli ATCC® 35218 (β-lactamase producer) | 18-22 | 8/4 - 32/16 |

| Staphylococcus aureus ATCC® 25923 | 28-36 | 0.12/0.06 - 0.5/0.25 |

| Haemophilus influenzae ATCC® 49247 | Not applicable | 1/0.5 - 4/2 |

| Streptococcus pneumoniae ATCC® 49619 | Not applicable | 0.06/0.03 - 0.5/0.25 |

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing

This method determines the in vitro susceptibility of bacteria to this compound by measuring the diameter of the zone of inhibition of bacterial growth on an agar surface around a disk impregnated with a defined amount of the antibiotic.[9][10]

Materials:

-

This compound disks (30 µg; containing 20 µg amoxicillin and 10 µg clavulanic acid)[4]

-

Mueller-Hinton agar (MHA) plates (4 mm depth)[11]

-

Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard

-